N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-16-9-10-17(26-2)18(13-16)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHSGJSXHREQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzenesulfonamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiazinane ring and benzenesulfonamide moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and benzenesulfonamide compounds, such as:
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide .
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 456.5 g/mol. It features a thiazinane ring and a sulfonamide group, which are critical for its biological interactions. The presence of the 1,1-dioxide in the thiazinane ring enhances its reactivity and potential biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering their signaling pathways and influencing biological responses such as cell proliferation and apoptosis.
- Metal Coordination : The compound’s ability to coordinate with metal ions may enhance its activity in biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazinane Ring : Cyclization of appropriate sulfonamide precursors under acidic or basic conditions.
- Attachment of the Phenyl Group : Coupling the thiazinane derivative with a halogenated benzene derivative using palladium-catalyzed cross-coupling reactions.
- Formation of the Sulfonamide Linkage : Reaction with sulfonyl chloride to introduce the sulfonamide functional group.
Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Anticancer Activity : One study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Properties : Another investigation revealed that this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiazinane ring could enhance efficacy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct pharmacological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | Thiazinane ring with sulfonamide | Potentially higher solubility |
| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-N2[(3-nitrophenyl)sulfonyl]glycinamide | Contains nitrophenyl group | Enhanced biological activity |
| N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(diphenylmethyl)benzamide | Diphenylmethyl group | Increased lipophilicity |
Q & A
Q. How can the synthesis of this sulfonamide derivative be optimized for higher yields?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, thiazinane-dioxide intermediates (e.g., 1,2-thiazinane-1,1-dioxide derivatives) can be synthesized via ring-opening reactions using NaH in DMAc at 0–25°C, as demonstrated for analogous compounds . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates.
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.
- Catalysts : Use of NaH or LiHMDS for deprotonation enhances reaction efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials.
| Example Reaction Conditions |
|---|
| Reagent: NaH (2.5 equiv), DMAc |
| Temperature: 0°C → 25°C |
| Yield: 66% (for analogous thiazinane-dioxide) |
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, details SCXRD parameters (R factor = 0.040) using SHELXL software for a related sulfonamide . Complementary methods include:
Q. How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C for sulfonamides).
- Storage : Store at -20°C under argon to prevent oxidation of the thiazinane-dioxide moiety .
Advanced Research Questions
Q. How can computational methods predict conformational stability and binding interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvated structures (e.g., in water/DMSO) to identify stable conformers. The thiazinane ring’s puckering and sulfonamide torsion angles (e.g., dihedral angles ~55°) influence bioavailability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets).
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Varying pH or reducing agents can alter sulfonamide reactivity. Standardize assays using PBS (pH 7.4) with 1 mM DTT .
- Metabolite interference : Use LC-MS/MS to differentiate parent compound from metabolites.
- Target polymorphism : Screen for genetic variants (e.g., enzyme isoforms) using CRISPR-edited cell lines.
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 2,5-dimethoxy with halogenated groups) and compare IC values.
- Cocrystallization : Co-form with phosphoric acid or fumaric acid to study solid-state interactions (e.g., hydrogen bonding networks) .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., sulfonamide’s sulfonyl group) .
| Key SAR Observations |
|---|
| - Methoxy groups enhance solubility but reduce membrane permeability. |
| - Thiazinane-dioxide improves metabolic stability compared to non-oxidized analogs . |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
